9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-[(pyridin-4-yl)methyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a pyridoquinoline core, a fluorine atom, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridoquinoline Core: The initial step involves the construction of the pyridoquinoline core through a series of cyclization reactions. This can be achieved using a combination of condensation and cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with the intermediate compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Pharmacology: Research is conducted to understand the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship (SAR).
Comparison with Similar Compounds
Similar Compounds
- 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- Indole Derivatives
Uniqueness
Compared to similar compounds, 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(4-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the fluorine atom and the pyridinylmethyl group may enhance its biological activity and selectivity towards specific molecular targets. Additionally, its unique structure may confer distinct pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
CAS No. |
4827-01-4 |
---|---|
Molecular Formula |
C20H18FN3O3 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-fluoro-4-hydroxy-12-methyl-2-oxo-N-(pyridin-4-ylmethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O3/c1-11-2-3-13-8-14(21)9-15-17(13)24(11)20(27)16(18(15)25)19(26)23-10-12-4-6-22-7-5-12/h4-9,11,25H,2-3,10H2,1H3,(H,23,26) |
InChI Key |
XBZYVYXPWKSSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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